molecular formula C10H12ClNO3S B5370388 5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide

5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide

Cat. No. B5370388
M. Wt: 261.73 g/mol
InChI Key: CFRCFJGUQXYKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. This compound has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide is a potent inhibitor of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. JAKs are involved in the activation of various immune cells, including T cells, B cells, and natural killer cells. By inhibiting JAKs, this compound suppresses the immune response and reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the production of cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It also reduces the activation of T cells and B cells and inhibits the migration of immune cells to inflamed tissues. In addition, this compound has been shown to improve the clinical symptoms of autoimmune diseases, including joint pain, skin lesions, and bowel inflammation.

Advantages and Limitations for Lab Experiments

5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAKs, which makes it an ideal tool for studying the role of JAKs in various cellular processes. It has also been extensively studied in preclinical and clinical studies, which provides a wealth of information on its pharmacological properties and therapeutic potential. However, there are some limitations to the use of this compound in lab experiments. It is a relatively complex compound, which makes its synthesis and purification challenging. In addition, it has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide. One area of research is the development of more potent and selective JAK inhibitors. Several compounds with improved pharmacological properties have been developed, and they are currently being evaluated in preclinical and clinical studies. Another area of research is the identification of biomarkers that can predict the response to JAK inhibitors. This will enable the selection of patients who are most likely to benefit from treatment. Finally, there is a need for more studies on the long-term safety and efficacy of JAK inhibitors, particularly in the context of chronic autoimmune diseases.

Synthesis Methods

The synthesis of 5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with cyclopropylamine in the presence of a base. The resulting intermediate is then reduced to obtain the final product. The synthesis of this compound has been optimized and improved over the years, resulting in high yields and purity.

Scientific Research Applications

5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide has been extensively studied for its therapeutic potential in various autoimmune diseases. It has been shown to be effective in reducing inflammation and suppressing the immune response. This compound has been evaluated in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The results of these studies have been promising, and this compound is currently being evaluated in phase III clinical trials for the treatment of rheumatoid arthritis.

properties

IUPAC Name

5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRCFJGUQXYKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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